Cas no 2172233-71-3 (2-amino-N,N-dimethylhexane-1-sulfonamide)

2-Amino-N,N-dimethylhexane-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including an amino group and a dimethyl-substituted sulfonamide moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a versatile intermediate. Its functional groups allow for further derivatization, making it suitable for applications in drug discovery and the development of biologically active molecules. The presence of both polar (sulfonamide, amino) and nonpolar (hexyl) regions enhances its solubility profile, facilitating its use in diverse reaction conditions. Careful handling is recommended due to its reactive amino group. Analytical data (e.g., NMR, HPLC) confirm high purity for research applications.
2-amino-N,N-dimethylhexane-1-sulfonamide structure
2172233-71-3 structure
Product Name:2-amino-N,N-dimethylhexane-1-sulfonamide
CAS No:2172233-71-3
MF:C8H20N2O2S
MW:208.321600914001
CID:6396107
PubChem ID:165518589
Update Time:2025-06-26

2-amino-N,N-dimethylhexane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N,N-dimethylhexane-1-sulfonamide
    • EN300-1283560
    • 2172233-71-3
    • Inchi: 1S/C8H20N2O2S/c1-4-5-6-8(9)7-13(11,12)10(2)3/h8H,4-7,9H2,1-3H3
    • InChI Key: UTZCTQQMLGQEHC-UHFFFAOYSA-N
    • SMILES: S(CC(CCCC)N)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 208.12454906g/mol
  • Monoisotopic Mass: 208.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 2-amino-N,N-dimethylhexane-1-sulfonamide

Professional Introduction to 2-amino-N,N-dimethylhexane-1-sulfonamide (CAS No: 2172233-71-3)

2-amino-N,N-dimethylhexane-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 2172233-71-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The molecular structure of 2-amino-N,N-dimethylhexane-1-sulfonamide incorporates both amino and sulfonamide functional groups, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The sulfonamide group (-SO₂NH₂) is a key feature of this compound, contributing to its reactivity and interaction with biological targets. Sulfonamides have been extensively studied for their antimicrobial properties, particularly in the development of antibiotics. The presence of the amino group (-NH₂) further enhances the compound's potential as a building block for more complex drug molecules. The N,N-dimethylation at the amine positions increases the lipophilicity of the compound, which can be advantageous for membrane permeability and bioavailability in drug design.

In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-viral applications. The unique structural properties of 2-amino-N,N-dimethylhexane-1-sulfonamide make it a valuable candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the sulfonamide and amino functional groups provides multiple sites for chemical modification, allowing researchers to tailor its properties to specific biological targets. For instance, modifications at the sulfonamide group can influence binding affinity to enzymes or receptors, while alterations at the amino group can affect solubility and metabolic stability.

The synthesis of 2-amino-N,N-dimethylhexane-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic amination and sulfonylation reactions, are often employed to achieve high yields and purity. These synthetic strategies are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

In the realm of computational chemistry, 2-amino-N,N-dimethylhexane-1-sulfonamide has been used as a model compound to study molecular interactions and drug-receptor binding. Molecular docking simulations have revealed that this compound can effectively bind to various biological targets, suggesting its potential as a lead compound in drug development. These computational studies provide valuable insights into the structural features that contribute to its biological activity.

The pharmacological profile of 2-amino-N,N-dimethylhexane-1-sulfonamide is an area of active research. Preclinical studies have demonstrated its efficacy in inhibiting certain enzymes and receptors associated with inflammatory diseases and cancer. The compound's ability to modulate these pathways makes it a promising candidate for further clinical investigation. Additionally, its favorable pharmacokinetic properties, such as good solubility and bioavailability, enhance its attractiveness as a drug candidate.

The role of sulfonamides in addressing emerging infectious diseases has also been highlighted in recent literature. The increasing prevalence of antibiotic-resistant bacteria has necessitated the development of novel antimicrobial agents. 2-amino-N,N-dimethylhexane-1-sulfonamide, with its unique structural features, may offer a solution by targeting bacterial enzymes or metabolic pathways that are essential for survival.

In conclusion, 2-amino-N,N-dimethylhexane-1-sulfonamide (CAS No: 2172233-71-3) represents a significant advancement in pharmaceutical chemistry. Its versatile structure and promising biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug discovery and development.

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